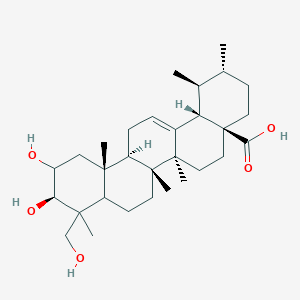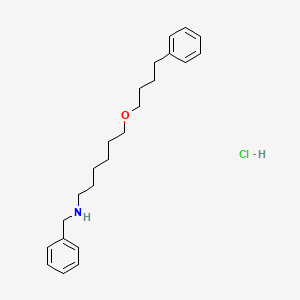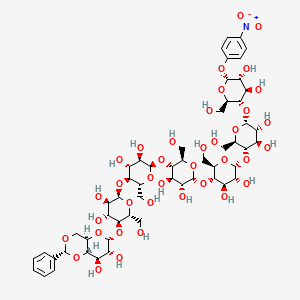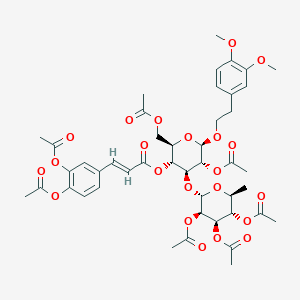
(1S,2R,4aS,6aR,6aS,6bR,10R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,4aS,6aR,6aS,6bR,10R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C30H48O5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Structure-Activity Relationships
Carboxylic acids, such as hydroxycinnamic acids (HCAs), have been extensively studied for their antioxidant properties, showing that the presence of an unsaturated bond and specific structural modifications enhance their antioxidant activity. Modifications include alterations in the number and position of hydroxy groups and insertion of electron-donating or withdrawing moieties. Studies have also examined the influence of physicochemical properties on antioxidant activity, highlighting the importance of ortho-dihydroxy phenyl groups and the optimization of molecular structures for improved efficacy (Razzaghi-Asl et al., 2013).
Biocatalyst Inhibition and Biotechnological Routes
The role of carboxylic acids as inhibitors to microbes, such as Escherichia coli and Saccharomyces cerevisiae, in biotechnological processes has been identified, with studies focusing on metabolic engineering strategies to increase microbial robustness against these inhibitors. The impact of carboxylic acids on cell membrane integrity and internal pH, and strategies to mitigate these effects, are critical for improving industrial performance (Jarboe et al., 2013).
Applications in Cosmetic and Dermatological Formulations
Hydroxy acids, a category of carboxylic acids, are used in cosmetic and therapeutic formulations for their beneficial effects on the skin. The review of α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids demonstrates their utility in treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. Safety evaluations, especially regarding their use on sun-exposed skin, are crucial for ensuring their beneficial effects without adverse outcomes (Kornhauser et al., 2010).
Renewable Chemicals from Biomass
The conversion of plant biomass into valuable chemicals, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, showcases the potential of carboxylic acids and related compounds in replacing non-renewable hydrocarbon sources. These compounds serve as precursors for a wide range of products, including monomers, polymers, fuels, and specialty chemicals, emphasizing the importance of sustainable and green chemistry approaches (Chernyshev et al., 2017).
Drug Synthesis and Medical Applications
Levulinic acid, a biomass-derived carboxylic acid, has been explored for its applications in drug synthesis, offering a cost-effective and environmentally friendly alternative to traditional synthetic routes. Its use in cancer treatment, medical materials, and other medical fields highlights the versatility and potential of carboxylic acids in pharmaceutical development (Zhang et al., 2021).
Wirkmechanismus
- By doing so, it helps maintain bile flow, reduce cholesterol saturation, and prevent gallstone formation .
- Apoptosis in Cancer Cells : In anticancer research, 2,24-DHA specifically targets breast and colon cancers. It inhibits cell proliferation and induces apoptosis in cancerous cells .
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,10R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20?,21?,22-,23+,24+,26+,27?,28-,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSVIVRDWWRQRT-MRWSKXGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC([C@@H](C5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of isolating (1S,2R,4aS,6aR,6aS,6bR,10R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid from Parthenocissus tricuspidata?
A: The study focuses on identifying antioxidant caffeic acid derivatives from the leaves of Parthenocissus tricuspidata. While the specific compound you mentioned isn't directly discussed in the abstract, its isolation alongside other caffeic acid derivatives suggests it may possess similar antioxidant properties. Further research is needed to confirm its specific bioactivity and potential applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-tert-butylphenyl)-2-morpholin-4-ylethyl]thiadiazole-4-carboxamide](/img/no-structure.png)

![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B1180745.png)


![[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1180752.png)

![(1S,12S,15Z,16S)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B1180754.png)
![Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B1180757.png)

